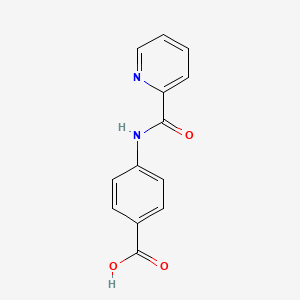

4-(pyridine-2-amido)benzoic acid

Description

Significance of Pyridine-Amide-Carboxylic Acid Architectures in Contemporary Chemistry

Pyridine-amide-carboxylic acid architectures are of substantial importance in modern chemistry, particularly in medicinal chemistry and materials science. The pyridine (B92270) ring, an electron-deficient aromatic system, can engage in π-π stacking and hydrogen bonding, enhancing binding affinities with biological targets. nih.gov The carboxylic acid group adds polarity and provides a site for metal ion coordination, a feature often exploited in the design of enzyme inhibitors. nih.gov

The combination of a pyridine ring, an amide linkage, and a carboxylic acid creates a multifunctional scaffold. Pyridine-2-carboxylic acid (picolinic acid), a precursor to the title compound, and its derivatives are key components in the development of a wide array of pharmaceuticals. nih.gov In the field of catalysis, ligands incorporating pyridyl groups have been studied for their ability to form complexes with metals like manganese for oxidation reactions. rsc.org It has been discovered that in some catalytic systems, more complex pyridyl-containing ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the active catalytic species. rsc.org This highlights the fundamental role of the pyridine-carboxylic acid moiety in facilitating chemical transformations.

Overview of Structural Features Conferring Versatility for Molecular Design

The versatility of 4-(pyridine-2-amido)benzoic acid as a molecular design tool stems from the distinct properties of its three main components: the pyridine ring, the amide linker, and the benzoic acid moiety.

Pyridine Ring : As a heterocyclic amine, the pyridine nitrogen atom is a Lewis base, making it an excellent coordination site for transition metals. wikipedia.org This property is fundamental to its use in coordination chemistry, where it can form stable complexes with various metal ions. wikipedia.orgnih.gov The aromatic nature of the ring also allows it to participate in non-covalent interactions, such as π-π stacking, which are crucial for the self-assembly of supramolecular structures. nih.govnih.gov

Benzoic Acid Moiety : The carboxylic acid group is a strong hydrogen-bond donor and can also accept hydrogen bonds at its carbonyl oxygen. nih.govnih.gov Its acidity allows it to be deprotonated to form a carboxylate anion, which is an excellent ligand for metal cations and a key interaction point in many biological systems. For instance, in inhibitors of anti-apoptotic proteins, the carboxyl group often forms a critical hydrogen bond with an arginine residue in the protein's binding site, anchoring the inhibitor in place. nih.gov This functionality is pivotal for creating organized supramolecular assemblies through interactions like the amino-pyrimidine/carboxylic acid synthon. nih.gov

The strategic combination of these three functional groups within a single molecule creates a scaffold with well-defined sites for hydrogen bonding, metal coordination, and aromatic stacking, enabling the rational design of complex supramolecular architectures and targeted functional molecules. nih.govmdpi.com

Historical Context and Evolution of Research on Amido-Substituted Benzoic Acid Derivatives

The study of amido-substituted benzoic acid derivatives is rooted in the broader history of benzoic acid and its related compounds, which are naturally occurring and have long been used as preservatives. nih.gov Research into aminobenzoic acid derivatives, the precursors to the amido-substituted variants, has revealed a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net

The synthesis of amido-substituted benzoic acids has evolved, with common methods involving the reaction of an aminobenzoic acid with an acyl chloride. researchgate.net This line of research has been driven by the goal of creating molecules with specific functions. For example, amido-substituted benzoic acid derivatives have been investigated for their potential use in treating diarrhea. google.com

More recently, research has focused on using these compounds as scaffolds for more complex molecular designs. Structure-based design has led to the development of 2,5-substituted benzoic acid derivatives as potent and selective inhibitors of protein-protein interactions, which are important targets in cancer therapy. nih.gov In this context, the benzoic acid core serves as a platform for attaching other chemical groups in a specific spatial arrangement to maximize binding affinity and selectivity for a biological target. nih.gov The evolution of this field demonstrates a progression from studying the inherent properties of simple benzoic acid derivatives to employing them as sophisticated building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5693-36-7 bldpharm.com |

| Molecular Formula | C₁₃H₁₀N₂O₃ |

| Molar Mass | 242.23 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(pyridine-2-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(11-3-1-2-8-14-11)15-10-6-4-9(5-7-10)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJBTHUGYMDMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5693-36-7 | |

| Record name | 4-(pyridine-2-amido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Pyridine 2 Amido Benzoic Acid

Direct Amidation Pathways for C-N Bond Formation

The most direct approach to synthesizing 4-(pyridine-2-amido)benzoic acid involves the formation of the amide (C-N) bond between a picolinic acid derivative and a 4-aminobenzoic acid derivative. This can be accomplished through various techniques, each with its own set of conditions and activating agents.

Condensation Reactions with Activated Carboxylic Acid Derivatives

A cornerstone of amide synthesis is the condensation reaction, which involves the coupling of a carboxylic acid and an amine with the elimination of a small molecule, typically water. wikipedia.orglibretexts.org To facilitate this reaction, which is otherwise slow, the carboxylic acid is often activated. libretexts.org This involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Common activating agents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org In this process, the carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the amine to form the desired amide. libretexts.org Another approach involves the conversion of the carboxylic acid to an acid chloride, which is highly reactive towards amines. researchgate.net

The general principle of a condensation reaction is the combination of two molecules to form a single, larger molecule, accompanied by the loss of a small molecule like water. wikipedia.org This type of reaction is fundamental in organic chemistry and is crucial for forming peptide bonds in biological systems. labxchange.org

Boron-Catalyzed Amidation Approaches for Coordinating Substrates

Recent advancements in catalysis have introduced boron-based catalysts as effective promoters for direct amidation reactions. nih.govrsc.org These catalysts, particularly boronic acids, can facilitate the direct condensation of carboxylic acids and amines under milder conditions. rsc.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine. rsc.org

While the precise mechanism is still a subject of investigation, it is believed that at least three free coordination sites on the boron atom are necessary for the catalysis to occur effectively. nih.gov Studies have shown that both electron-deficient and electron-rich arylboronic acids can catalyze amidation reactions, with the reaction rate being influenced by the electronic properties of the boronic acid. rsc.org Boron-catalyzed amidation has also been extended to the synthesis of amino acid derivatives. nih.gov

Catalytic Hydrolysis Routes for Pyridine (B92270) Nitrile Precursors

An alternative strategy for forming the picolinamide (B142947) moiety involves the catalytic hydrolysis of a pyridine nitrile precursor, specifically 2-cyanopyridine (B140075) (also known as pyridine-2-carbonitrile). google.comnih.gov This method provides an indirect route to the amide by first constructing the pyridine ring with a nitrile group at the 2-position, which is then converted to the primary amide.

The hydrolysis of 2-cyanopyridine to picolinamide can be achieved using a solid heterogeneous catalyst in the presence of water, sometimes with an alcohol as a co-solvent. google.com This process can be run in both batch and continuous modes, and the catalyst can often be recovered and reused. google.com This route offers an advantage in cases where the direct amidation of picolinic acid is challenging.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: a 4-aminobenzoic acid derivative and an activated picolinic acid derivative.

Generation of 4-Aminobenzoic Acid Derivatives

4-Aminobenzoic acid (PABA) and its derivatives are key starting materials. mdpi.comresearchgate.net The synthesis of PABA itself can be achieved through methods like the reduction of p-nitrobenzoic acid. chemicalbook.com A common laboratory-scale synthesis involves the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine. youtube.com

Further derivatization of PABA can be carried out to introduce various functional groups if required for specific applications. nih.govresearchgate.net For instance, Schiff bases of PABA can be readily prepared by reacting it with various aldehydes. mdpi.comresearchgate.net

Synthesis of Pyridine-2-carbonyl Halides or Equivalent Activating Agents

To facilitate the amidation reaction, picolinic acid (pyridine-2-carboxylic acid) is often converted into a more reactive derivative, such as a pyridine-2-carbonyl halide. nih.govsigmaaldrich.comnih.gov Pyridine-2-carbonyl chloride is a common example and can be synthesized from picolinic acid. This acid chloride is a powerful acylating agent that reacts readily with the amino group of 4-aminobenzoic acid to form the desired amide bond. researchgate.net

Selective Oxidation Reactions for Carboxylic Acid Formation

The synthesis of this compound can be achieved through the selective oxidation of a precursor molecule where the carboxylic acid moiety is present in a less oxidized state, such as a methyl or an aldehyde group. This transformation requires a careful choice of oxidizing agents to avoid over-oxidation or undesired reactions on the pyridine ring or the amide linkage.

A common strategy involves the oxidation of a methyl group at the para position of the benzoic acid ring. For instance, the synthesis can start from 2-amino-N-(4-methylphenyl)picolinamide. The methyl group of this precursor can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of chromium trioxide (CrO3) in sulfuric acid (H2SO4). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the desired carboxylic acid without cleaving the amide bond.

Another approach involves the oxidation of an aldehyde precursor, such as 4-formyl-N-(pyridin-2-yl)benzamide. The aldehyde group is more readily oxidized to a carboxylic acid compared to a methyl group, allowing for the use of milder oxidizing agents. Reagents like silver oxide (Ag2O) or potassium dichromate (K2Cr2O7) in an acidic medium can effectively facilitate this conversion. The milder conditions associated with aldehyde oxidation often lead to higher yields and fewer side products.

In some synthetic routes, the benzoic acid moiety is formed from the hydrolysis of a nitrile group. The precursor, 4-cyano-N-(pyridin-2-yl)benzamide, can be subjected to acidic or basic hydrolysis to convert the cyano group (-CN) into a carboxylic acid (-COOH). This method is particularly useful when the starting materials containing a cyano group are more readily available.

It is noteworthy that the autoxidation of precursor molecules can also lead to the formation of the benzoic acid derivative, sometimes unexpectedly. For example, in the synthesis of related compounds, the spontaneous oxidation of a benzaldehyde (B42025) derivative to benzoic acid has been observed during the crystallization process. nih.gov

Table 1: Comparison of Oxidation Methods for Carboxylic Acid Formation

| Precursor | Oxidizing Agent/Method | Key Considerations |

| 4-methyl-N-(pyridin-2-yl)benzamide | Potassium permanganate (KMnO4) | Strong oxidizing conditions, potential for side reactions. |

| 4-formyl-N-(pyridin-2-yl)benzamide | Silver oxide (Ag2O) | Milder conditions, generally higher yields. |

| 4-cyano-N-(pyridin-2-yl)benzamide | Acid or base hydrolysis | Useful when nitrile precursors are readily available. |

Strategies for Structural Diversification and Analogue Synthesis

Construction of Compound Libraries utilizing this compound as a Building Block

This compound serves as a versatile scaffold for the construction of compound libraries, enabling the exploration of a wide chemical space for various applications, including drug discovery and materials science. The presence of both a carboxylic acid group and a pyridine ring allows for a multitude of derivatization reactions.

One common approach to building a compound library is through amide bond formation using the carboxylic acid group. By reacting this compound with a diverse set of amines, a library of amides with varying substituents can be generated. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting highly reactive acid chloride can then be treated with a wide range of nucleophiles, including alcohols, phenols, and thiols, to generate libraries of esters and thioesters.

The pyridine ring also offers opportunities for diversification. For instance, the nitrogen atom of the pyridine can be alkylated to form pyridinium (B92312) salts. mdpi.com This not only modifies the electronic properties of the molecule but also introduces a positive charge, which can be beneficial for biological interactions.

Combinatorial approaches, where multiple diversification points are explored simultaneously, can rapidly generate large and diverse compound libraries. acs.org For example, a library of this compound derivatives can be synthesized, followed by further modifications on the pyridine ring, leading to a matrix of compounds with variations at both positions.

Table 2: Examples of Library Synthesis from this compound

| Reaction Type | Reagents | Resulting Functional Group |

| Amide Formation | Amines, EDC, HOBt | Substituted Amides |

| Esterification | Alcohols, DCC | Esters |

| Thioesterification | Thiols, DCC | Thioesters |

| Pyridine Alkylation | Alkyl halides | Pyridinium Salts |

Regioselective Functionalization of Pyridine and Benzoic Acid Moieties

The selective modification of either the pyridine or the benzoic acid ring of this compound is crucial for fine-tuning its properties. Achieving regioselectivity requires careful consideration of the directing effects of the existing substituents.

Functionalization of the Pyridine Ring:

The pyridine ring in this compound is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions relative to the ring nitrogen. However, direct functionalization can be challenging. A common strategy involves the initial N-oxidation of the pyridine ring to form the corresponding N-oxide. This activation enhances the electrophilicity of the ring, facilitating reactions such as nitration or halogenation at the 4-position. dntb.gov.ua The N-oxide can be subsequently removed by reduction.

Another approach is the use of transition-metal-catalyzed C-H activation. This powerful technique allows for the direct introduction of functional groups at specific positions on the pyridine ring, often with high regioselectivity. dntb.gov.ua For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the 6-position of the pyridine ring.

Functionalization of the Benzoic Acid Moiety:

The benzoic acid ring is activated towards electrophilic aromatic substitution by the electron-donating effect of the amide group. The amide group is an ortho-, para-director. Since the para-position is already substituted, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, will primarily occur at the positions ortho to the amide group (i.e., the 3- and 5-positions of the benzoic acid ring).

For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 3-nitro-4-(pyridine-2-amido)benzoic acid as the major product. The reaction conditions would need to be carefully controlled to prevent dinitration or other side reactions.

By employing these regioselective functionalization strategies, a wide array of structurally diverse analogs of this compound can be synthesized, each with potentially unique chemical and physical properties. nih.gov

Table 3: Regioselective Functionalization Strategies

| Moiety to be Functionalized | Reaction Type | Position of Functionalization | Key Considerations |

| Pyridine Ring | Nucleophilic Aromatic Substitution (via N-oxide) | 4-position | Requires initial N-oxidation and subsequent reduction. |

| Pyridine Ring | Transition-Metal-Catalyzed C-H Activation | Varies depending on catalyst and directing group. | Offers direct functionalization with high selectivity. dntb.gov.ua |

| Benzoic Acid Ring | Electrophilic Aromatic Substitution | 3- and 5-positions | Directed by the ortho-, para-directing amide group. |

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Associative Phenomena

NMR spectroscopy is a powerful tool for probing the structure, dynamics, and interactions of 4-(pyridine-2-amido)benzoic acid in various states.

In solution, ¹H and ¹³C NMR spectroscopy provide definitive confirmation of the molecular structure of this compound. The spectra exhibit characteristic signals for the protons and carbons of both the pyridine (B92270) and the para-substituted benzene (B151609) rings.

The ¹H NMR spectrum is expected to show distinct resonances for the aromatic protons. The protons on the benzoic acid ring typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted pattern. The four protons of the pyridine ring will present more complex splitting patterns due to their unique chemical environments and spin-spin coupling. The most downfield signal is typically the proton adjacent to the pyridine nitrogen. Crucially, the amide proton (N-H) resonance is often broad and its chemical shift is highly sensitive to solvent, concentration, and temperature, indicating its involvement in hydrogen bonding and potential conformational exchange. researchgate.net Similarly, the carboxylic acid proton (-COOH) gives a broad singlet at a very downfield position (>10 ppm), which can also be influenced by solvent and exchange phenomena. docbrown.info

Dynamic behavior, such as restricted rotation around the amide C-N bond, can be studied using variable-temperature NMR. At lower temperatures, the rotation may become slow enough on the NMR timescale to cause the appearance of distinct signals for different conformers (rotamers), providing insight into the rotational energy barrier.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a polar aprotic solvent (e.g., DMSO-d₆)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | > 12.0 (broad s) | ~167 | Chemical shift is highly dependent on solvent and hydrogen bonding. |

| Amide (-NH-) | 9.0 - 11.0 (broad s) | N/A | Position and width are sensitive to temperature and solvent. |

| Pyridine Ring | 7.5 - 8.8 | 115 - 155 | Protons adjacent to nitrogen are typically the most downfield. |

| Benzene Ring | 7.8 - 8.2 | 120 - 145 | Protons ortho and meta to the carboxyl group will show distinct doublets. |

| Amide Carbonyl (C=O) | N/A | ~165 | |

| Benzene C-COOH | N/A | ~128 | |

| Benzene C-NH | N/A | ~142 |

Note: These are estimated values based on data for analogous structures like benzoic acid and various amides. researchgate.netdocbrown.info Actual values may vary.

In the solid state, this compound molecules are held together by a network of intermolecular interactions, primarily hydrogen bonds involving the carboxylic acid and amide functionalities. Solid-State NMR (SSNMR) is uniquely suited to probe these interactions. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra of the crystalline compound. The chemical shifts observed in the solid state can differ significantly from those in solution, providing direct evidence of intermolecular packing effects. For example, the ¹³C chemical shift of the carboxylic carbon is a sensitive indicator of the hydrogen-bonding environment (e.g., whether it forms a classic carboxylic acid dimer). nih.gov

Furthermore, advanced SSNMR experiments can measure internuclear distances. For instance, ¹H-¹³C or ¹H-¹⁵N Heteronuclear Correlation (HETCOR) experiments can establish through-space proximities, confirming the specific hydrogen bonds between the amide N-H donor and a carbonyl oxygen acceptor, or between the carboxylic acid O-H and a pyridine nitrogen acceptor from a neighboring molecule. nih.gov This allows for the detailed mapping of the supramolecular architecture in the solid state.

Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a premier tool for investigating the binding of small molecules like this compound to protein targets. beilstein-journals.org This experiment requires the protein to be isotopically labeled, typically with ¹⁵N. The resulting 2D ¹H-¹⁵N HSQC spectrum displays a peak for each backbone amide N-H group in the protein, effectively serving as a fingerprint of the protein's folded state. copernicus.org

Upon addition of this compound, any residues at the binding interface will experience a change in their chemical environment. This change results in a perturbation (a shift in position or a decrease in intensity) of their corresponding peaks in the HSQC spectrum. nih.gov By mapping these chemical shift perturbations (CSPs) onto the protein's structure, researchers can precisely identify the binding site. nih.govresearchgate.net The magnitude of the shifts upon titration can also be used to determine the binding affinity (dissociation constant, KD). This technique is invaluable for validating docking models and understanding the specific molecular recognition events that govern the ligand's biological activity. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Coordination Site Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, offering detailed information on its functional groups and intermolecular bonding.

Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound are dominated by characteristic bands from its three key components: the carboxylic acid, the amide linkage, and the aromatic rings. The O-H stretch of the carboxylic acid group is particularly informative; in the solid state or in concentrated solution, it typically appears as a very broad band in the 2500-3300 cm⁻¹ region, which is a hallmark of the strong hydrogen bonding in a cyclic dimer arrangement. The carbonyl (C=O) stretch of the carboxylic acid, usually found around 1700-1720 cm⁻¹, also shifts to a lower frequency upon dimerization.

The amide group gives rise to several key vibrations:

Amide A (N-H stretch): A band around 3300 cm⁻¹, sensitive to hydrogen bonding.

Amide I (C=O stretch): A strong band typically between 1650 and 1680 cm⁻¹. Its position can indicate the strength of hydrogen bonds involving the amide carbonyl.

Amide II (N-H bend and C-N stretch): A band around 1520-1550 cm⁻¹.

The aromatic rings contribute multiple bands corresponding to C-H and C=C stretching and bending vibrations. When the molecule acts as a ligand in a metal complex, shifts in the pyridine ring vibrations and the carboxylate symmetric and asymmetric stretching frequencies can definitively identify the coordination sites.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (very broad) | Characteristic of strong hydrogen bonding. |

| N-H Stretch | Amide | ~3300 | Position is sensitive to hydrogen bonding. |

| C-H Stretch | Aromatic | 3000 - 3100 | |

| C=O Stretch | Carboxylic Acid (Dimer) | 1680 - 1710 | |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong intensity. |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Multiple bands expected. |

| N-H Bend (Amide II) | Amide | 1520 - 1550 | Coupled with C-N stretch. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its constituent chromophores: the pyridine ring, the benzene ring, and the amide group that conjugates them.

The primary absorptions are expected to be intense π→π* transitions associated with the aromatic systems. Benzene itself shows transitions around 204 nm and 256 nm. docbrown.info The presence of the carboxyl and amide substituents on the benzene ring, and the nitrogen atom in the pyridine ring, modifies these transitions, typically shifting them to longer wavelengths (a bathochromic or red shift).

Additionally, weaker n→π* transitions are possible. These involve the promotion of a non-bonding electron (from the pyridine nitrogen or the carbonyl oxygens) to an anti-bonding π* orbital. These transitions occur at longer wavelengths than the π→π* transitions but have a much lower intensity.

The conjugation between the pyridine and benzene rings through the amide linkage creates an extended π-system, which generally results in a further red shift of the main absorption bands compared to the individual, unconjugated chromophores. Upon complexation with metal ions, changes in the UV-Vis spectrum, particularly shifts in the π→π* bands, can provide evidence of coordination and offer insights into the electronic perturbations induced by the metal center.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule first loses an electron to form the molecular ion, [M]⁺•.

The fragmentation of this molecular ion is predictable and provides significant structural information. Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in a prominent [M-17]⁺ ion. docbrown.info

Loss of a carboxyl group (•COOH): Cleavage of the bond between the benzene ring and the carboxylic acid group leads to an [M-45]⁺ ion. libretexts.org

Amide Bond Cleavage: The amide bond can fragment in two primary ways:

Cleavage of the C(O)-NH bond to form the picolinoyl cation ([C₅H₄NCO]⁺, m/z 106).

Cleavage of the Ph-NH bond to form the 4-aminobenzoic acid cation or related fragments.

Formation of the Benzoyl-type Cation: The most stable fragment is often the acylium ion formed by the loss of the •OH radical, [C₆H₅CONHC₆H₄CO]⁺. Further fragmentation can occur from this and other primary fragment ions. For instance, the picolinoyl cation (m/z 106) can lose carbon monoxide (CO) to yield the pyridyl cation ([C₅H₄N]⁺, m/z 78). nih.gov

These fragmentation patterns create a unique mass spectrum that serves as a fingerprint for the compound, allowing for its unambiguous identification.

Table 3: Predicted Key Mass Fragments for this compound (MW = 242.23 g/mol )

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 242 | [C₁₃H₁₀N₂O₃]⁺• | Molecular Ion ([M]⁺•) |

| 225 | [C₁₃H₉N₂O₂]⁺ | Loss of •OH from carboxylic acid ([M-17]⁺) |

| 197 | [C₁₂H₉N₂O]⁺ | Loss of •COOH from carboxylic acid ([M-45]⁺) |

| 121 | [C₆H₅N₂O]⁺ | Cleavage yielding the picolinamide (B142947) cation |

| 106 | [C₆H₄NO]⁺ | Picolinoyl cation (from amide cleavage) |

| 78 | [C₅H₄N]⁺ | Loss of CO from the picolinoyl cation |

Note: These predictions are based on established fragmentation rules for carboxylic acids and amides. docbrown.infolibretexts.orgnih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architectures

The geometric parameters of "this compound" can be inferred from the crystal structures of its metal complexes. For instance, in a Co(II) complex, the ligand coordinates to the metal ion, which can influence its bond lengths and angles compared to the free ligand. The pyridine nitrogen and the amide oxygen typically act as coordination sites, leading to the formation of a stable chelate ring.

The analysis of a related Zn(II) complex containing the deprotonated form of the ligand, 4-(pyridine-2-amido)benzoate, reveals a bidentate coordination mode through the pyridine nitrogen and the amide oxygen atom. This coordination results in specific geometric constraints on the ligand.

Table 1: Selected Bond Lengths and Angles for 4-(pyridine-2-amido)benzoate in a Zn(II) Complex

| Parameter | Bond/Angle | Value |

| Bond Length | Zn-O(amide) | 2.098(2) Å |

| Bond Length | Zn-N(pyridine) | 2.143(2) Å |

| Bond Angle | O(amide)-Zn-N(pyridine) | 78.98(7)° |

This interactive table provides a summary of key geometric parameters of the ligand when coordinated to a Zn(II) ion. The values are indicative of the molecular structure within a coordination environment.

Atomic Displacement Parameters (ADPs), also known as thermal ellipsoids, provide information about the vibrations of atoms in a crystal lattice. The size and shape of the ellipsoids indicate the degree of thermal motion and any positional disorder. In the context of "this compound," the analysis of ADPs would reveal the rigidity of the different parts of the molecule. Typically, the aromatic rings are expected to show less thermal motion compared to the more flexible amide linkage and the carboxylic acid group.

Thermogravimetric Analysis (TGA) for Decomposition Pathway Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is instrumental in determining the thermal stability of a compound and investigating its decomposition pathway.

For "this compound," TGA can provide information on the temperatures at which different functional groups are lost. The decomposition of a related Zn(II) complex with 4-(pyridine-2-amido)benzoate and acetate (B1210297) as ligands has been studied. The thermal decomposition of this complex occurs in multiple steps. The initial mass loss corresponds to the removal of lattice and coordinated water molecules. Subsequent steps involve the decomposition of the organic ligands.

The decomposition of the 4-(pyridine-2-amido)benzoate ligand itself is expected to proceed with the fragmentation of the molecule, likely initiated by the decarboxylation of the benzoic acid group, followed by the breakdown of the amide linkage and the pyridine ring at higher temperatures.

Table 2: Proposed Thermal Decomposition Steps for a Zn(II) Complex containing 4-(pyridine-2-amido)benzoate

| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment |

| 50-150 | ~5% | Water molecules |

| 250-400 | ~30% | Acetate ligand |

| 400-600 | ~45% | 4-(pyridine-2-amido)benzoate ligand |

This interactive table outlines the proposed decomposition pathway for a coordination complex containing the title ligand, illustrating the distinct stages of thermal degradation.

Coordination Chemistry and Ligand Architecture of 4 Pyridine 2 Amido Benzoic Acid

Ligand Design Principles and Multifunctional Binding Sites

The design of 4-(pyridine-2-amido)benzoic acid is predicated on the strategic combination of three distinct functional groups, each with a well-established role in coordination chemistry. This thoughtful architecture results in a multifunctional ligand capable of engaging metal centers in diverse ways.

The primary binding domains of the ligand are:

The Pyridine (B92270) Nitrogen Atom: The nitrogen atom within the pyridine ring serves as a classic N-donor site. Pyridine and its derivatives are fundamental building blocks in coordination chemistry, readily coordinating to a wide array of transition metals and lanthanides. jscimedcentral.comnih.gov

The Carboxylate Group (-COOH): Upon deprotonation to a carboxylate (-COO⁻), this group becomes a versatile O-donor. It is known to exhibit a variety of coordination modes, a topic that will be explored in greater detail in section 4.3.1. researchgate.netrsc.org The carboxylate's ability to act as a bridge between metal centers is a key factor in the formation of coordination polymers. libretexts.org

The integration of these three sites into a single molecular framework allows this compound to act as a versatile chelating and/or bridging ligand. The spatial arrangement of these donor sites enables the formation of stable chelate rings with a single metal ion or the linking of multiple metal centers to construct higher-dimensional structures like coordination polymers. The flexibility of the amide and carboxylate groups allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. wikipedia.orgchemscene.com The choice of solvent, temperature, and the molar ratio of metal to ligand can significantly influence the final product's structure and dimensionality. rsc.org Characterization of the resulting complexes is commonly performed using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

Preparation of Copper(II), Nickel(II), Cobalt(II) Complexes

The preparation of transition metal complexes with pyridine-amide type ligands is well-documented. Generally, these syntheses involve combining the ligand and a corresponding metal(II) salt, such as a chloride or nitrate (B79036), in a suitable solvent like ethanol (B145695) or methanol. jscimedcentral.comyoutube.com

Copper(II) Complexes: Cu(II) complexes with pyridine-based ligands are extensively studied. udayton.edu The synthesis often involves refluxing the ligand with a copper(II) salt. The resulting complexes can feature various geometries, often influenced by the steric bulk of the ligand.

Nickel(II) Complexes: The synthesis of Ni(II) complexes can be achieved by reacting the ligand with a nickel(II) salt, sometimes under reflux conditions. nih.gov Depending on the coordination environment and ligand field, Ni(II) complexes can be high-spin (e.g., octahedral) or low-spin (e.g., square-planar). The coordination of pendant arms, similar to the functional groups in this compound, can be pH-dependent. rsc.org In some cases, in situ modifications of the ligand can occur during the complexation reaction. nih.gov

Cobalt(II) Complexes: Co(II) complexes are typically synthesized by reacting a cobalt(II) salt with the ligand in an appropriate solvent. nih.govrsc.org The resulting complexes often exhibit distorted tetrahedral or octahedral geometries. rsc.org

| Metal Ion | Typical Starting Salt | Common Solvent(s) | General Conditions |

| Copper(II) | CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂ | Ethanol, Methanol | Reflux, Room Temperature |

| Nickel(II) | NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O | Methanol, Ethanol | Reflux, Stirring at RT |

| Cobalt(II) | CoCl₂·6H₂O, CoI₂ | Methanol, Toluene | Reflux, Inert Atmosphere |

Formation of Zinc(II) and Cadmium(II) Coordination Compounds

Zinc(II) and Cadmium(II) are d¹⁰ metal ions, which makes them particularly suited for the construction of coordination polymers due to their flexible coordination geometries. nih.gov The formation of coordination compounds with these metals often involves solvothermal methods or simple solution-based reactions.

Zinc(II) Coordination Compounds: The synthesis of Zn(II) coordination polymers often utilizes carboxylate-containing ligands. nih.govrsc.org Reactions are typically carried out by combining a zinc salt, like zinc acetate (B1210297), with the ligand in a solvent mixture. The resulting structures can range from simple discrete molecules to complex 3D frameworks. researchgate.net

Cadmium(II) Coordination Compounds: Cd(II) readily forms coordination polymers with mixed-ligand systems involving carboxylates and pyridine functionalities. researchgate.netrsc.org Hydrothermal synthesis is a common method for obtaining crystalline products. researchgate.net The final structure is often influenced by the subtle interplay of reaction conditions and the specific nature of the ligands used. rsc.org

| Metal Ion | Typical Starting Salt | Common Solvent(s) | General Conditions |

| Zinc(II) | Zn(CH₃COO)₂·2H₂O | DMF, Ethanol, Water | Solvothermal, Stirring at RT |

| Cadmium(II) | Cd(NO₃)₂·4H₂O | Methanol, Water, MeCN | Hydrothermal, Solvothermal |

Lanthanide Metal Complexation Studies (e.g., Samarium(III))

Lanthanide ions (Ln³⁺) are known for their high coordination numbers and unique luminescent properties. The complexation of lanthanides with organic ligands that can absorb and transfer energy to the metal ion (the "antenna effect") is a major area of research. rsc.org

Samarium(III) Complexation: Samarium(III) complexes are of interest for their characteristic red fluorescence. researchgate.net The synthesis of Sm(III) complexes with pyridine-carboxylic acid type ligands has been reported, often yielding polynuclear or polymeric structures. epa.gov The coordination environment of the Sm(III) ion is typically high, and ligands containing amide groups can coordinate to the metal center. researchgate.netacs.org The use of ancillary ligands can also influence the final structure and properties of the complex. nih.gov Detailed structural and solution studies of lanthanide complexes with pyridine-amide ligands show that the ligand can provide nine-fold coordination to the metal ion. researchgate.netacs.orgnih.gov

| Metal Ion | Typical Starting Salt | Common Solvent(s) | General Conditions |

| Samarium(III) | Sm(NO₃)₃·6H₂O, SmCl₃·6H₂O | Methanol, Ethanol, Water | Hydrothermal, Solvothermal |

Elucidation of Coordination Modes and Geometries

The way in which this compound binds to metal ions is crucial for determining the final architecture and properties of the resulting complex. The ligand's multiple donor sites allow for a variety of coordination modes and geometries.

Carboxylate Coordination Modes (Bidentate, Bridging, Chelate)

The carboxylate group is one of the most versatile functional groups in coordination chemistry. researchgate.net Its ability to bind to metal ions in multiple ways is a key driver in the formation of diverse and complex metal-organic frameworks. rsc.org The primary coordination modes include:

Monodentate: Only one of the two carboxylate oxygen atoms binds to a single metal center.

Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring. This mode is generally less common in coordination polymers as the small bite angle can lead to strain. libretexts.org

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers. This is a very common mode in the construction of coordination polymers and metal-organic frameworks. researchgate.netbuffalo.edu This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to different structural motifs.

The specific coordination mode adopted by the carboxylate group in a complex with this compound will depend on several factors, including the nature of the metal ion, the presence of other coordinating ligands or solvent molecules, and the reaction conditions. The interplay between these factors allows for the targeted synthesis of materials with specific structures and properties.

| Coordination Mode | Description | Common in |

| Monodentate | One oxygen atom binds to one metal ion. | Discrete complexes |

| Bidentate Chelate | Both oxygen atoms bind to the same metal ion. | Discrete complexes, some polymers |

| Bidentate Bridging | Each oxygen atom binds to a different metal ion, linking them. | Coordination polymers, MOFs |

Pyridine Nitrogen and Amide Oxygen/Nitrogen Donor Interactions

The this compound ligand possesses three potential donor atoms for coordination to a metal center: the nitrogen atom of the pyridine ring, the oxygen atom of the amide carbonyl group, and the nitrogen atom of the amide linker. However, extensive studies on related pyridine amide ligands reveal a clear and consistent coordination pattern.

Research on copper(II) complexes with a variety of pyridine amides shows that coordination occurs predominantly through a bidentate chelate formation involving the pyridine nitrogen and the amide oxygen (O_amide). mdpi.com This N,O-chelation forms a stable five-membered ring with the metal ion, which is a favored conformation in coordination chemistry. In this binding mode, the amide group's oxygen atom acts as the primary donor, while the amide nitrogen (NH2_amide) is typically not involved in coordination. mdpi.com This preference can be attributed to the higher electronegativity and favorable steric accessibility of the carbonyl oxygen compared to the amide nitrogen. The resulting coordination geometry around the metal center is frequently a tetragonally distorted octahedron, with the equatorial plane being defined by the strong N,O-chelation from one or more ligands. mdpi.com

The interaction leads to noticeable changes in the ligand's vibrational spectra. Upon coordination to a metal like copper, the C=O stretching vibration (ν(C=O)) of the amide group often shifts to a lower frequency, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen to the metal center. mdpi.com

| Donor Atom | Coordination Role | Evidence/Rationale |

|---|---|---|

| Pyridine Nitrogen | Primary Donor | Participates in a stable 5-membered chelate ring with the amide oxygen. mdpi.com |

| Amide Oxygen | Primary Donor | Exclusively involved in coordination over the amide nitrogen, forming an N,O-chelate. mdpi.com |

| Amide Nitrogen | Not Observed to Coordinate | Studies on related structures show the amide nitrogen does not typically bind to the metal center. mdpi.com |

| Carboxylate Group | Potential Bridging/Secondary Site | Available for linking metal centers into larger structures (polymers/frameworks). |

Structural Aspects of Coordination Polymers and Metallomacrocycles

The molecular structure of this compound, featuring a chelating head (the pyridine-amide unit) and a potentially bridging tail (the carboxylate group), makes it an ideal candidate for the construction of both discrete metallomacrocycles and extended coordination polymers. The carboxylate group can coordinate to an adjacent metal center in various modes (monodentate, bidentate bridging, etc.), propagating the structure into one, two, or three dimensions.

The selection of the metal ion and reaction conditions, such as the use of co-ligands, can influence the final architecture. For instance, related pyridine-amidocarboxylate ligands have been used to successfully synthesize dinuclear metallomacrocyclic complexes as well as one-dimensional (1D) zigzag and double-chain coordination polymers. nih.gov In such structures, the ligand can adopt different conformations (e.g., syn or anti) to accommodate the coordination preferences of the metal ion, leading to diverse structural outcomes. nih.gov

While the potential for this compound to form such superstructures is high, specific crystal structures of coordination polymers or metallomacrocycles derived exclusively from this ligand are not extensively detailed in the surveyed scientific literature. The design principles, however, remain relevant, suggesting a promising area for future research in crystal engineering and materials synthesis.

Electrochemical Properties of Metal Complexes (if relevant to research applications)

The electrochemical behavior of metal complexes is crucial for their application in areas such as catalysis, sensing, and molecular electronics. Complexes containing redox-active metals and non-innocent ligands, like those with pyridine moieties, can exhibit rich electrochemical profiles.

Studies on related metal-pyridine complexes demonstrate that they can undergo reversible or irreversible redox events. nih.gov These electron transfer processes can be centered on the metal ion (e.g., Cu(II)/Cu(I) or U(VI)/U(V)) or on the ligand itself. nih.gov Cyclic voltammetry is the primary technique used to investigate these properties, revealing the potentials at which these redox events occur. For instance, in some uranyl complexes with pyridine-containing ligands, a reversible redox event assigned to the U(VI)/U(V) couple has been identified, alongside irreversible, ligand-based reductions at highly negative potentials. nih.gov

The protonation of the pyridine nitrogen can also play a key role, potentially altering the electronic properties of the complex and its catalytic activity, particularly for reactions like proton reduction in aqueous media. researchgate.net While these principles are broadly applicable, specific electrochemical data, such as cyclic voltammograms and redox potentials for metal complexes of this compound, are not widely available in the reviewed literature. The investigation of these properties could be relevant for developing new electrocatalysts or redox-switchable materials.

Scientific Focus: this compound in Supramolecular Chemistry and Crystal Engineering

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific, detailed research on the supramolecular chemistry and crystal engineering of the compound this compound. Consequently, the generation of a thorough and scientifically accurate article adhering to the specified detailed outline is not possible at this time.

The user's request necessitates in-depth information on the specific hydrogen bonding interactions, co-crystallization strategies, and structural organization of this compound. This level of detail requires access to published crystal structure data and crystallographic studies, typically found in resources like the Cambridge Structural Database (CSD) and peer-reviewed scientific journals.

The search for such specific data on this compound did not yield the necessary primary research articles. While the general principles of the outlined topics are well-established in the field of crystal engineering, applying them to the target molecule would be speculative without direct experimental evidence.

Detailed Analysis of Information Gaps:

Supramolecular Chemistry and Crystal Engineering with 4 Pyridine 2 Amido Benzoic Acid

Co-crystallization Strategies and Supramolecular Synthons:Reporting on co-crystallization strategies, including ternary assemblies and the impact of substituents, requires studies where researchers have attempted and successfully formed co-crystals with 4-(pyridine-2-amido)benzoic acid. The literature search did not uncover such specific studies. General strategies for co-crystal formationacs.orgnih.govor examples of ternary systems with other moleculesacs.orgare not applicable for a focused analysis of the target compound.

In keeping with the principles of scientific accuracy and adherence to the user's strict constraints, an article cannot be fabricated. The creation of scientifically sound content as requested is contingent on the existence and availability of dedicated research on this compound. Should such research be published and become accessible, the generation of the requested article would then be feasible.

Based on a comprehensive search for scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The searches did not yield specific research findings on the crystal packing, extended solid-state architectures, self-assembly processes, or design of supramolecular materials for this particular molecule.

The available literature focuses on related, but structurally different, compounds. For instance, studies were found on bromo-substituted picolinamides asianpubs.orgresearchgate.net, coordination polymers of an isomeric acid rsc.org, and picolinamide (B142947) itself rsc.org. While these studies discuss relevant concepts such as the formation of 2D supramolecular layers through hydrogen bonding and π-π stacking asianpubs.orgresearchgate.net, and the creation of diverse network structures (0D, 1D, 2D, and 3D) through metal coordination rsc.org, this information does not pertain to the self-assembly of "this compound".

To provide an article that is scientifically accurate and strictly focused as per the instructions, specific data on the target compound is necessary. Extrapolating from related molecules would be speculative and would violate the core requirement to focus "solely" on this compound. Therefore, the requested content cannot be provided at this time due to the lack of specific published research.

Computational and Theoretical Investigations of 4 Pyridine 2 Amido Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. DFT calculations provide valuable insights into the geometry, spectroscopic characteristics, and reactivity of chemical compounds. For 4-(pyridine-2-amido)benzoic acid and its derivatives, DFT methods are employed to elucidate various molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G, are used to determine its optimized molecular structure. actascientific.com

The calculations reveal key structural parameters. For a related compound, 4-(carboxyamino)-benzoic acid, the dihedral angle of the phenyl group attached to the carboxyamino group ranges from -179.9° to +179.9°. actascientific.com The bond angle for the C6-N5-C13 linkage, which connects the carboxyamino and phenyl rings, is calculated to be 128.37 degrees. actascientific.com The endocyclic C-C-C bond angles within the phenyl ring are found to be in the range of 119.9° to 120°. actascientific.com In similar structures, such as a co-crystal involving benzoic acid, the benzoic acid molecules adopt nearly planar conformations. nih.gov For instance, in a 1:2 co-crystal of bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid, the dihedral angles between the C6 and CO2 groups of the benzoic acid molecules are 6.33 (14)° and 3.43 (10)°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Amido-Benzoic Acid Derivative

| Parameter | Value |

| Phenyl-Carboxyamino Dihedral Angle | -179.9° to +179.9° |

| C6-N5-C13 Bond Angle | 128.37° |

| Endocyclic C-C-C Bond Angle Range | 119.9° - 120° |

Data sourced from studies on 4-(carboxyamino)-benzoic acid. actascientific.com

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. For a molecule like 4-(carboxyamino)-benzoic acid, which has 20 atoms, a total of 54 normal modes of fundamental vibration are expected. actascientific.com

Theoretical spectra are often scaled to better match experimental data. actascientific.com The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes, with the aid of potential energy distribution (PED) analysis. actascientific.com For example, in studies of fluorinated benzoic acids, a red shift in the OH stretching frequency is observed in the dimerized form, which is indicative of strong hydrogen bonding. nih.gov This is consistent with the elongation of the O-H bond length upon dimerization. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org These orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. actascientific.com For 4-(carboxyamino)-benzoic acid, DFT calculations at the B3LYP/6-311G level determined the HOMO energy to be -6.82 eV and the LUMO energy to be -1.82 eV, resulting in an energy gap of 5.0 eV. actascientific.com This relatively large gap suggests that the molecule has a stable structure. actascientific.com The analysis of FMOs provides valuable information for understanding the active mechanisms of compounds. actascientific.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Related Amido-Benzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.82 |

| LUMO Energy | -1.82 |

| Energy Gap (ΔE) | 5.0 |

Data calculated for 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G basis set. actascientific.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For pyridine-containing compounds, the nitrogen atom of the pyridine (B92270) ring often shows a region of positive potential, indicating it as a potential site for nucleophilic attack. researchgate.net Conversely, oxygen atoms in carbonyl or nitro groups typically exhibit a high electron density, represented by red surfaces, making them susceptible to electrophilic interactions. researchgate.net In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and amide groups, as well as the nitrogen of the pyridine ring, while positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and delocalization. uni-muenchen.de

The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is a key parameter in NBO analysis. A higher E(2) value indicates a stronger interaction and greater charge delocalization. wisc.edu For instance, in methylamine, the interaction between the nitrogen lone pair and the antiperiplanar C-H antibond results in a significant stabilization energy. wisc.edu In this compound, NBO analysis would reveal the nature of the amide bond, the delocalization of electrons within the aromatic rings, and the extent of intramolecular hydrogen bonding. The analysis of atomic charges through Natural Population Analysis (NPA), a part of the NBO method, provides insights into the charge distribution across the molecule. researchgate.net

Table 3: Common NBO Labels and Their Meanings

| NBO Label | Description |

| BD | 2-center bond |

| CR | 1-center core |

| LP | 1-center lone pair |

| RY | 1-center Rydberg |

| BD | 2-center antibond |

Source: Adapted from NBO analysis documentation. joaquinbarroso.com

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis, QTAIM)

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of molecules. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational methods used for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density. amercrystalassn.org It identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. wiley-vch.de The properties of the electron density at these critical points, such as its value and its Laplacian, can be used to classify the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). muni.cz QTAIM can also be used to quantify the strength of intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. wiley-vch.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Binding

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into conformational changes, stability, and intermolecular interactions that are often inaccessible through experimental methods alone. For this compound and its derivatives, MD simulations are instrumental in understanding their dynamic nature and how they interact with biological targets at an atomic level.

Researchers utilize MD simulations to study the stability of ligand-protein complexes. For instance, in studies involving derivatives with similar structural motifs, such as thiazolo[3,2-a]pyridine derivatives, MD simulations were conducted for durations up to 100 nanoseconds to evaluate the stability of the docked compounds within the active site of an enzyme like α-amylase. plos.org The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time provides a measure of the system's stability. A stable RMSD trajectory suggests that the ligand remains securely bound in the binding pocket. plos.org

Furthermore, MD simulations elucidate the dynamic behavior of the ligand and its target. The root-mean-square fluctuation (RMSF) is calculated to identify the flexibility of different parts of the protein and the ligand. This can reveal which residues in the protein are key to the binding interaction and how the ligand itself moves within the binding site. plos.org In studies of related pyridine derivatives as kinase inhibitors, MD simulations have been used to validate docking results and to analyze the crucial interactions, such as hydrogen bonds and polar interactions, that contribute to the binding affinity. nih.govnih.gov For example, simulations can reveal the importance of electrostatic interactions with specific residues like lysine (B10760008) and aspartate in the kinase's active site. nih.gov

These computational studies can also describe significant conformational changes, such as the movement of flexible loop regions or "flaps" in enzymes upon ligand binding. nih.gov By tracking distances and dihedral angles between specific residues over time, scientists can map the pathway of these conformational shifts, providing a detailed picture of the induced-fit mechanism of ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal for understanding the mechanistic basis of a drug's action, guiding lead optimization, and predicting the activity of novel compounds. For derivatives of this compound, QSAR studies provide valuable insights into which physicochemical properties and structural features are critical for their desired biological effects.

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecules, including steric, electronic, and lipophilic properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a model that links these descriptors to the biological activity. nih.gov

For example, a QSAR study on 2-acylamino-4,6-diphenylpyridine derivatives, which share a similar acylamino-pyridine core, identified that hydrophobicity (LogP), the partition coefficient, and stretch-bend energy were positively correlated with their antagonist activity on the GPR54 receptor. crpsonline.com In another study on pyrazole (B372694) pyridine carboxylic acid derivatives, a 4D-QSAR model was developed that showed a strong correlation between the electron-conformational properties of the molecules and their biological activity. nih.gov

The predictive power and robustness of QSAR models are assessed through rigorous internal and external validation techniques. nih.gov Key statistical parameters include the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability. crpsonline.comnih.gov A high q² value suggests that the model can accurately predict the activity of new compounds not included in the training set. nih.gov These validated models offer mechanistic insights by highlighting the molecular properties that drive activity, thereby guiding the rational design of more potent and selective derivatives. nih.gov

pKa Prediction and its Influence on Supramolecular Assembly

The pKa value, which quantifies the acidity of a molecule, is a fundamental physicochemical property that profoundly influences the behavior of this compound and its derivatives, particularly in the context of supramolecular chemistry. Computational methods for pKa prediction are crucial for understanding how these molecules will behave in different pH environments and how they will interact to form larger, ordered structures.

The molecule this compound possesses both an acidic carboxylic acid group and a basic pyridine nitrogen atom. The relative pKa values of these two functional groups determine the molecule's ionization state at a given pH. Theoretical predictions, often employing semi-empirical quantum chemical methods or DFT calculations combined with a continuum solvation model, can estimate these pKa values. peerj.com The accuracy of these predictions is critical, as the protonation state dictates the types of non-covalent interactions the molecule can participate in.

The interplay between the acidic carboxylic acid and the basic pyridine ring is central to the formation of supramolecular assemblies. The acid-pyridine synthon, a robust and predictable hydrogen-bonding motif, is a primary driver in the co-crystallization of carboxylic acids and pyridines. acs.org Depending on the difference in pKa (ΔpKa) between the carboxylic acid and the pyridine, the interaction can result in either a neutral hydrogen-bonded co-crystal or a salt formed by proton transfer from the acid to the pyridine.

Studies on related systems, such as the co-crystallization of other benzoic acids with pyridine-containing molecules, demonstrate the reliability of these hydrogen-bonding synthons in directing the assembly of complex architectures. nih.govresearchgate.net For instance, research has shown a strong preference for carboxylic acids to form hydrogen bonds with amino-pyrimidine sites over pyridine sites in competitive situations, illustrating the nuanced control exerted by subtle electronic differences. nih.gov The predicted pKa values for this compound are therefore essential for forecasting whether it will form hydrogen-bonded chains, dimers, or more complex networks, and whether these structures will be based on neutral molecules or zwitterionic forms, thus guiding the rational design of new materials with specific solid-state structures.

Applications in Functional Materials Development

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The bifunctional nature of 4-(pyridine-2-amido)benzoic acid, with its pyridyl nitrogen and carboxylate group, allows it to act as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic linkers, resulting in extended crystalline structures with a wide range of potential applications.

Design and Synthesis of MOFs/CPs with this compound as a Ligand

The design of MOFs and CPs utilizing ligands similar to this compound involves the strategic selection of metal centers and reaction conditions to control the resulting topology and properties of the framework. The pyridine (B92270) and carboxylate moieties can coordinate to metal ions in various modes, leading to a diversity of structures. For instance, the reaction of dipyridyl-amide ligands with different metal salts like cadmium acetate (B1210297) or cadmium nitrate (B79036) can result in the formation of one-dimensional chains or two-dimensional sheet structures, demonstrating the influence of the coordinated anion on the self-assembly process. nih.gov

Hydrothermal and solvothermal methods are commonly employed for the synthesis of these crystalline materials. nih.gov In these methods, the metal salt and the organic ligand are dissolved or suspended in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), and heated in a sealed container. The slow cooling of the reaction mixture often yields single crystals suitable for structural analysis. The synthesis of coordination polymers can also be achieved through mechanochemical (solvent-free) methods, which are considered more environmentally friendly. mdpi.com

While specific examples utilizing this compound are not extensively documented in the reviewed literature, the principles of MOF and CP design suggest its high potential. The amide group within the ligand can also participate in hydrogen bonding, further influencing the packing and dimensionality of the resulting framework. For example, in a 1D chain structure of a mercury(II) coordination polymer with a dipyridyl-amide ligand, typical amide-amide hydrogen bonding was observed. nih.gov The structural conformation of the ligand, such as syn or anti forms, can also lead to different structural motifs, including coordination polymers and molecular macrocycles. nih.gov

Table 1: Examples of Synthesis Conditions for Coordination Polymers with Related Ligands

| Metal Salt | Ligand | Solvent(s) | Method | Resulting Structure |

| Cd(OAc)₂ | 1,3-bis-pyridin-4-ylmethyl urea | Not specified | Not specified | 1D Chain |

| Cd(NO₃)₂ | N,N'-bis-4-methylpyridyl oxalamide | Not specified | Not specified | 2D Sheet |

| HgCl₂ | 1,3-bis-pyridin-4-ylmethyl urea | Not specified | Not specified | 1D Chain |

| CuCl₂ | N,N'-bis-4-methylpyridyl oxalamide | Not specified | Not specified | 1D Chain |

| Zn(II) salts | 4-hydroxypyridine-2,6-dicarboxylic acid | Water | Hydrothermal | 2D (4,4) net |

| Nd₂O₃ | 4-hydroxypyridine-2,6-dicarboxylic acid | Not specified | Not specified | 2D (4,4) grid |

Structural Analysis and Porosity Characteristics of MOFs/CPs

The porosity of MOFs is a key characteristic that enables their use in applications such as gas storage and separation. The specific surface area, pore volume, and pore size distribution are typically determined by gas adsorption measurements, commonly using nitrogen at 77 K. While direct porosity data for MOFs synthesized with this compound is not available in the provided search results, related structures offer insights into the expected characteristics. For example, a microporous MOF, [Zn₂(hfipbb)₂(ted)], constructed from a fluorinated benzoic acid derivative, exhibits a significant surface area and shows high selectivity for CO₂ over N₂. researchgate.net The introduction of mesopores into microporous MOFs can be achieved by using mixed-ligand strategies to create hierarchical structures with enhanced diffusion properties.

Table 2: Crystallographic and Porosity Data for Related MOFs

| Compound | Crystal System | Space Group | Key Structural Feature | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| [Mn(μ₄-pdba)(H₂O)]n | Monoclinic | C2/c | 2D metal-organic layer | Not Reported | Not Reported |

| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Triclinic | P-1 | 3D metal-organic framework | Not Reported | Not Reported |

| [Zn₂(hfipbb)₂(ted)] | Not specified | Not specified | Microporous framework | High (specific value not provided) | Not specified |

Supramolecular Liquid Crystal Polymers and Stimuli-Responsive Systems

The ability of this compound to form directional hydrogen bonds through its amide and carboxylic acid groups makes it a promising candidate for the construction of supramolecular liquid crystal polymers and stimuli-responsive systems.

Supramolecular liquid crystals can be formed through non-covalent interactions, such as hydrogen bonding, between two or more different molecular components. researchgate.netrsc.org The formation of an elongated, mesogenic (liquid crystal-forming) structure can be induced by the hydrogen bonding between a pyridine-containing molecule and a benzoic acid derivative. rsc.orgmdpi.comresearchgate.net For example, mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid, neither of which are liquid crystalline on their own, exhibit chiral nematic, blue, and smectic A phases due to the formation of linear hydrogen-bonded complexes. rsc.org The amide group in this compound can also participate in hydrogen bonding, further stabilizing such supramolecular assemblies.

Stimuli-responsive materials, which change their properties in response to external stimuli like pH, temperature, or the presence of specific ions, are of great interest for applications in areas like drug delivery and sensing. mdpi.comnih.gov The pyridyl and carboxylic acid groups of this compound are pH-responsive, and the amide linkage can be designed to be sensitive to specific enzymes. While direct studies on stimuli-responsive systems based on this compound were not found, related research on pyridyl-N-oxide amides demonstrates the potential of this class of compounds. These molecules can form stimuli-responsive supramolecular gels in water, where the gelation can be triggered by the presence of certain salts or ions. mdpi.com

Exploration in New Materials with Optical, Electrical, or Magnetic Functionalities

The incorporation of this compound into coordination polymers and other materials opens up possibilities for creating new functional materials with interesting optical, electrical, or magnetic properties.

The photoluminescent properties of coordination polymers are often derived from the organic ligands. rsc.orgnih.govrsc.org The pyridine and benzene (B151609) rings in this compound are chromophores that can exhibit fluorescence. Upon coordination to a metal center, the emission properties can be modulated. For example, coordination polymers based on a luminescent carbazole-based ligand have been shown to be effective sensory probes for the detection of metal ions like Ni²⁺ and Eu³⁺. rsc.org The introduction of photoactive ligands, such as 4,4′-bipyridine-N,N′-dioxide, into coordination polymers can lead to multifunctional materials exhibiting photochromism and white-light emission. nih.gov

The development of electrically conductive or magnetic coordination polymers is another area of active research. The electronic properties of materials based on pyridine-bridged bisdithiazolyl radicals have been studied, revealing them to be open-shell semiconductors. rsc.org The magnetic properties of coordination polymers are highly dependent on the choice of the metal ion and the geometry of the coordination sphere. For instance, cobalt(II) coordination polymers with pyridine derivatives have been shown to exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. rsc.org The flexible nature of the amide linkage in this compound could allow for the fine-tuning of the distances and angles between metal centers, thereby influencing the magnetic exchange interactions within the material.

Table 3: Functional Properties of Related Coordination Polymers

| Compound System | Functional Property | Key Finding |

| Lanthanide(III) CPs with enaminone derivative rsc.org | Photoluminescence | Complex formation significantly decreased the quantum yield compared to the free ligand. |